![molecular formula C20H19ClN4O2S B2558860 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-86-7](/img/no-structure.png)

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

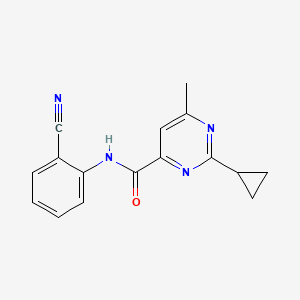

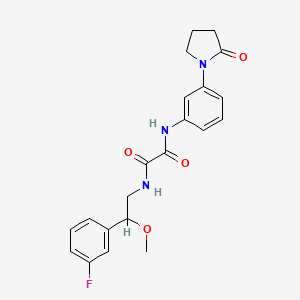

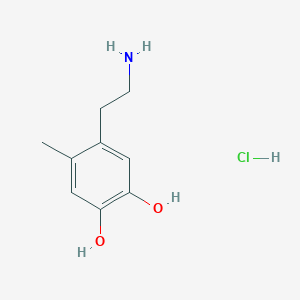

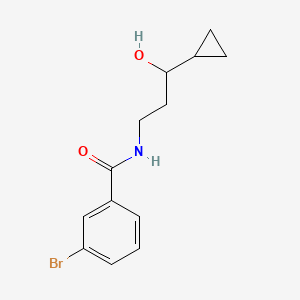

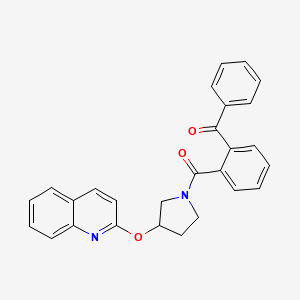

The compound is a quinazolinone derivative with a piperazine ring attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The piperazine ring is a common feature in many pharmaceuticals and can influence the pharmacokinetic properties of a drug .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the piperazine ring . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone core with a piperazine ring attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone and piperazine groups. For example, the carbonyl group in the quinazolinone could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinazolinone and piperazine groups. For example, the compound might have a relatively high melting point due to the presence of the carbonyl group in the quinazolinone .Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives incorporating piperazine and quinazolinone moieties has shown significant antimicrobial properties. One study reported the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines, demonstrating noteworthy antimicrobial activity against a range of bacterial and fungal strains, suggesting potential for further drug discovery research (Patel et al., 2012).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under various stress conditions has been extensively studied to understand their robustness and shelf life for pharmaceutical applications. Research aimed at examining the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions revealed that the substance is stable against UV radiation, elevated temperatures, and oxidants, although it is susceptible to hydrolysis in alkaline environments (Gendugov et al., 2021). This highlights the need for careful consideration in the formulation and storage of pharmaceuticals based on this compound.

Biological Evaluation as Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. A study focusing on the design, synthesis, and biological evaluation of quinazoline derivatives as antitumor agents found potent antiproliferative activities against various cancer cell lines. One derivative, in particular, exhibited excellent activity, indicating the potential of these compounds as leads for anticancer drug development (Li et al., 2020).

Antibacterial and Antifungal Properties

Another area of research has been the synthesis and evaluation of quinazolinone derivatives for their antibacterial and antifungal properties. Various derivatives have been synthesized and tested against a range of microorganisms, with some showing promising activity. This research underscores the potential of quinazolinone-based compounds in the development of new antimicrobial agents (Raghavendra et al., 2008).

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-chlorophenylpiperazine with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine. This intermediate is then reacted with thiourea to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide. The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline to form the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "ethyl 2-chloroacetate", "thiourea", "2-chloro-3-formylquinazoline" ], "Reaction": [ "3-chlorophenylpiperazine is reacted with ethyl 2-chloroacetate in the presence of a base to form 2-(2-chloroacetyl)ethyl-3-chlorophenylpiperazine.", "The intermediate is then reacted with thiourea in the presence of a base to form 2-(2-oxoethyl)-3-chlorophenylpiperazine-1-carbothioamide.", "The carbothioamide is then cyclized with 2-chloro-3-formylquinazoline in the presence of a base to form the final product, 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS RN |

422528-86-7 |

Molecular Formula |

C20H19ClN4O2S |

Molecular Weight |

414.91 |

IUPAC Name |

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H19ClN4O2S/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28) |

InChI Key |

LAWRBBHMCSTKDD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)

![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)